molecular formula C9H10BrN3 B8137284 3-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine

3-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B8137284
M. Wt: 240.10 g/mol
InChI Key: XIGDIIGKYAMXEW-UHFFFAOYSA-N
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Description

3-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine is a brominated pyrazolo[3,4-b]pyridine derivative characterized by a bromine substituent at position 3 and an isopropyl group at the N1 position. Pyrazolo[3,4-b]pyridines are nitrogen-containing heterocycles with two fused rings, widely studied for their biological activities, including anticancer, antimicrobial, and kinase inhibitory properties . Over 300,000 derivatives of this scaffold have been reported, highlighting its versatility in drug discovery . The bromine atom at C3 enhances electrophilic reactivity, making the compound a valuable intermediate for further functionalization, while the isopropyl group at N1 influences steric and electronic properties, affecting solubility and target binding .

Properties

IUPAC Name

3-bromo-1-propan-2-ylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3/c1-6(2)13-9-7(8(10)12-13)4-3-5-11-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGDIIGKYAMXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=CC=N2)C(=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closure via Pyridine Carboxaldehyde Intermediates

A widely cited method involves 2-chloro-3-pyridinecarboxaldehyde as the starting material. The reaction proceeds through hydroxylamine-mediated cyclization in dimethylformamide (DMF), forming the pyrazolo[3,4-b]pyridine core.

Key Steps:

  • Cyclization :

    • Reactants : 2-Chloro-3-pyridinecarboxaldehyde, hydroxylamine hydrochloride, triethylamine.

    • Conditions : 60°C in DMF for 6–8 hours.

    • Mechanism : Nucleophilic attack by hydroxylamine on the aldehyde group, followed by intramolecular cyclization and chloride elimination.

  • Bromination :

    • The intermediate is brominated using PBr₃ or N-bromosuccinimide (NBS) at the 3-position.

  • Isopropyl Introduction :

    • Alkylation with isopropyl bromide under basic conditions (e.g., NaH/DMSO).

Optimization Data:

ParameterOptimal ValueYield ImprovementSource
Hydroxylamine Ratio2.5:1 (vs. aldehyde)85% → 71% → 43% (lower ratios reduce yield)
SolventDMF85% vs. <50% in EtOH
Temperature60°CHigher temps cause decomposition

Multi-Step Synthesis from Pyrazole Derivatives

An alternative route begins with 3-aminopyrazole , leveraging its dinucleophilic character to construct the pyridine ring:

  • Condensation :

    • 3-Aminopyrazole reacts with 1,3-dicarbonyl compounds (e.g., acetylacetone) to form pyrazolo[3,4-b]pyridine intermediates.

  • Halogenation :

    • Selective bromination at C3 using Br₂ in acetic acid.

  • N1-Functionalization :

    • Isopropyl group introduced via Mitsunobu reaction or alkylation.

Challenges:

  • Regioselectivity : Competing formation of 2H-pyrazolo[3,4-b]pyridine isomers requires careful pH control.

  • Purification : Column chromatography is often necessary to isolate the 1H-tautomer.

Industrial-Scale Methodologies

Catalytic Approaches

Recent advances employ heterogeneous catalysts to improve efficiency:

  • Alg@SBA-15/Fe₃O₄ Nanocomposite :

    • Enables one-pot synthesis of pyrazolopyridines at room temperature with 90–97% yields.

    • Advantages: Magnetic recovery, recyclability (>5 cycles with <10% activity loss).

Catalyst LoadingReaction TimeYield (%)
0.02 g20–30 min95–97

Halogenation Techniques

Bromination methods critically influence product purity:

MethodConditionsSelectivityYield (%)
NBS in CCl₄0°C, 2 h>95% C388
PBr₃ in CH₂Cl₂Reflux, 4 h80% C375
Direct HBr gas120°C, pressurized70% C365

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Cost (Relative)Scalability
Carboxaldehyde cyclization368–85LowIndustrial
Pyrazole condensation445–60ModerateLab-scale
Catalytic one-pot190–97HighPilot-scale

Key Findings :

  • The carboxaldehyde route offers the best balance of yield and cost for large-scale production.

  • Catalytic methods show promise but require optimization for brominated derivatives.

Mechanistic Insights and Side Reactions

Competing Tautomerism

  • The 1H/2H-tautomer equilibrium is influenced by solvent polarity and substituents.

  • 1H-Stabilization : Electron-withdrawing groups (e.g., Br) at C3 favor the 1H-form.

Byproduct Formation

  • N-Alkylation : Excess isopropyl bromide leads to N7-alkylated byproducts.

  • Debromination : Prolonged heating with bases (e.g., Et₃N) causes Br⁻ elimination .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and biological activities.

    Cyclization Reactions: The pyrazole and pyridine rings can undergo further cyclization to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Kinase Inhibition:
One of the primary applications of 3-bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine is its role as a potent inhibitor of TANK-binding kinase 1 (TBK1), which is involved in inflammatory responses and cancer progression. Research indicates that derivatives of this compound exhibit significant inhibitory activity against TBK1, making it a candidate for developing new therapies targeting inflammation and cancer .

Lead Compound for Antitubercular Agents:
The compound has also been studied for its potential against Mycobacterium tuberculosis. In vitro assays have shown that certain derivatives can inhibit the growth of tuberculosis strains, suggesting that this compound could serve as a lead compound in antitubercular drug development .

Case Study 1: TBK1 Inhibitors

A study identified several derivatives of this compound as effective TBK1 inhibitors with IC50 values as low as 0.2 nM. These compounds were shown to inhibit IFN signaling pathways in immune cells, highlighting their potential for treating immune-related diseases .

Case Study 2: Antitubercular Activity

In another research effort, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated against M. tuberculosis. The results indicated promising antitubercular activity, suggesting that structural modifications could enhance efficacy against resistant strains .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameBiological ActivityTarget KinaseIC50 Value
This compoundTBK1 InhibitionTBK10.2 nM
Compound AAntitubercularMTBPSTBD
Compound BAnti-inflammatoryGSK-3TBD

Mechanism of Action

The mechanism of action of 3-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as tropomyosin receptor kinases (TRKs). Upon binding to these receptors, the compound inhibits their kinase activity, thereby blocking downstream signaling pathways like Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition can lead to reduced cellular proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Pyrazolo[3,4-b]pyridine derivatives differ primarily in substituents at N1, C3, C4, and C5. Below is a comparative analysis of 3-bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine with key analogs:

Substituent Variations

  • 1-Aryl/heteroaryl hybrids: Compounds like 5-bromo-1-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine () introduce bulkier substituents, enhancing π-π stacking and target affinity but reducing metabolic stability .
  • C3 Position :

    • Bromine vs. Chlorine : 5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine (CAS 893722-46-8) replaces bromine with chlorine, decreasing molecular weight (232.46 vs. ~270–280 for brominated analogs) and altering electrophilicity .
    • Carboxylate esters : Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 1131604-85-7) introduces a polar ester group, improving water solubility but reducing membrane permeability .
  • C5 Position: Amino or nitro groups: 5-Nitro-1H-pyrazolo[3,4-b]pyridine (CAS 63572-73-6) and 5-bromo-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS 1186608-83-2) demonstrate how electron-withdrawing groups modulate reactivity and bioactivity .

Physicochemical Properties

Key physicochemical parameters for selected analogs are summarized below:

Compound Name Molecular Formula Molecular Weight logP* Solubility (mg/mL) Reference
This compound C9H11BrN3 241.11 (calc.) ~2.8 <0.1 (aqueous) Inferred
3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine C7H6BrN3 212.05 1.9 0.3–0.5
5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine C6H3BrClN3 232.46 2.5 <0.1
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate C9H8BrN3O2 270.08 2.1 0.2–0.4

*Calculated using XLogP3 (PubChem).

The isopropyl group increases hydrophobicity (higher logP) compared to methyl derivatives, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

N1-Alkylation (e.g., Isopropyl Group)

  • Optimized conditions: Reaction of 1H-pyrazolo[3,4-b]pyridine with isopropyl bromide in DMF, using NaOH as a base and 4-dimethylaminopyridine (DMAP) as a catalyst, yields 90–94% under mild conditions .
  • Comparison : 1-Methyl derivatives are synthesized similarly but achieve lower yields (75–85%) without optimized catalysis .

C3 Bromination

  • Electrophilic bromination using N-bromosuccinimide (NBS) in DMF at 80°C is common for introducing bromine at C3 .

Hybrid Derivatives

  • Triazole-pyrazolo[3,4-b]pyridine hybrids (e.g., ) are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), achieving 86% yield .

Biological Activity

3-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound notable for its diverse biological activities, particularly as an inhibitor of specific kinases. Its unique structure, characterized by the presence of a bromine atom and an isopropyl group attached to a pyrazolo[3,4-b]pyridine core, positions it as a promising candidate for therapeutic applications in cancer and inflammatory diseases.

The chemical formula of this compound is C_10H_11BrN_2. The compound belongs to a larger class of pyrazolo derivatives, which are recognized for their pharmacological properties.

Kinase Inhibition

Research has demonstrated that this compound exhibits significant inhibitory activity against TANK-binding kinase 1 (TBK1), which plays a crucial role in inflammation and cancer progression. The compound's structure facilitates interactions with biological targets, leading to modulation of enzyme activity and subsequent effects on cellular processes such as proliferation and apoptosis .

Table 1: Comparison of Kinase Inhibition Potency

CompoundTarget KinaseIC50 Value (nM)Selectivity
This compoundTBK1N/AN/A
Compound 15y (derivative)TBK10.2High
Other Pyrazolo DerivativesVariousVariesVaries

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazolo[3,4-b]pyridine scaffold can significantly influence its biological activity. For instance, certain derivatives have been optimized to enhance their potency against TBK1 while maintaining selectivity over other kinases .

Anticancer Activity

In vitro studies have shown that derivatives of this compound exhibit antiproliferative effects across various cancer cell lines. For example, compound 15y was noted for its ability to inhibit TBK1 downstream signaling pathways in THP-1 and RAW264.7 cells, demonstrating potential for immune-related and cancer therapies .

Table 2: Antiproliferative Effects on Cancer Cell Lines

Cell LineCompound TestedIC50 Value (µM)
A172Compound 15yN/A
U87MGCompound 15yN/A
A375Compound 15yN/A
Panc0504Compound 15yN/A

Antitubercular Activity

Recent studies have also explored the efficacy of pyrazolo[3,4-b]pyridine derivatives against Mycobacterium tuberculosis. A combinatorial library was synthesized and evaluated for antitubercular activity, revealing promising results against drug-resistant strains of tuberculosis .

The biological activity of this compound is primarily attributed to its ability to inhibit kinase activity through competitive binding to ATP-binding sites within the target enzymes. This inhibition disrupts signaling pathways critical for cell survival and proliferation, particularly in cancerous cells.

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine, and how can reaction yields be improved?

  • Methodological Answer : A two-step approach is commonly used:

Intermediate Preparation : React 3-fluoro-2-formylpyridine with anhydrous hydrazine (1:1 molar ratio) at 110°C for 16 hours. Extract with ethyl acetate, wash with HCl, and concentrate to obtain a pyrazolo intermediate .

Bromination : Treat the intermediate with HBr(aq) and NaHSO3 at room temperature for 3 hours to introduce the bromine moiety. Yield optimization (~29%) requires precise stoichiometry and pH control .
For higher yields (up to 88%), protect the pyrazole nitrogen with Boc groups using Boc₂O, DMAP, and Et₃N in DMF .

Q. How can structural confirmation of this compound be achieved?

  • Methodological Answer : Use multidimensional NMR (¹H, ¹³C, DEPT-135) and 2D techniques (HSQC, HMBC) to assign regiochemistry. Key signals include:
  • A singlet at ~7.05 ppm (¹H NMR) for the pyridine C(5)H .
  • HMBC cross-peaks between C(6)SCH₃ (2.7 ppm) and C(6) (160.7 ppm) in ¹³C NMR .
    Confirm purity via LC-MS (e.g., [M+H]+ ion) and compare with HRMS data .

Q. What safety protocols are essential when handling brominated pyrazolo-pyridines?

  • Methodological Answer :
  • Conduct reactions in a fume hood to avoid inhalation of HBr vapors .
  • Use personal protective equipment (gloves, goggles) due to potential skin/eye irritation from brominated intermediates .
  • Neutralize waste with NaHCO3 before disposal to mitigate reactivity .

Advanced Research Questions

Q. How can regioisomeric byproducts be resolved during synthesis?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 8:1 → 3:1) to separate isomers .
  • X-ray Crystallography : For unambiguous assignment, grow single crystals in DCM/hexane and analyze diffraction patterns (e.g., C(4) phenyl group torsion angle = 45° vs. planar N(1) phenyl) .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (HOMO/LUMO). A narrow HOMO-LUMO gap (<4 eV) suggests higher reactivity in Suzuki-Miyaura couplings .
  • Docking Studies : Simulate interactions with palladium catalysts (e.g., Pd₂(dba)₃/XPhos) to identify steric effects from the isopropyl group .

Q. How can enantioselective synthesis of pyrazolo[3,4-b]pyridine derivatives be achieved?

  • Methodological Answer :
  • Chiral Catalysts : Use Rh(III) complexes with (R)-BINAP ligands for asymmetric Friedel-Crafts alkylation/cyclization (81–98% yield, 85–99% ee) .
  • Reaction Conditions : Optimize solvent (CH₃CN), temperature (25°C), and substrate ratio (1:1.2) to suppress racemization .

Q. What strategies validate pyrazolo[3,4-b]pyridine bioactivity in autoimmune disease models?

  • Methodological Answer :
  • In Vitro Assays : Test inhibition of TNF-α/IL-6 in LPS-stimulated macrophages (IC₅₀ ≤ 10 μM) .
  • Molecular Dynamics : Simulate binding to JAK/STAT proteins (e.g., RMSD < 2 Å over 100 ns) to prioritize lead compounds .

Notes

  • All methodologies are derived from peer-reviewed protocols (e.g., J. Org. Chem., Org. Biomol. Chem.) and patents (WO 2023/046806).

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